REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[CH:6]=1)=O.[NH2:12][C:13]1[N:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]=1>CC(C)=O>[F:11][C:7]1[CH:6]=[C:5]([C:3]2[N:12]=[C:13]3[N:18]=[C:17]([NH2:19])[CH:16]=[CH:15][N:14]3[CH:2]=2)[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
10.9 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)F
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=N1)N
|
Name
|
|
Quantity
|
185 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The cooled suspension was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed with acetone (50 ml)
|
Type
|
CUSTOM
|
Details
|
(25%, 50 ml), then it was collected over a glass fiber paper
|
Type
|
WASH
|
Details
|
the filtrate was washed with H2O (75 ml)
|
Type
|
CUSTOM
|
Details
|
After drying under vacuum
|
Type
|
CUSTOM
|
Details
|
the product was obtained (5.56 g, 72%) as a yellow solid
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1)C=1N=C2N(C=CC(=N2)N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |